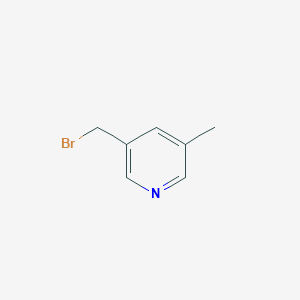

3-(Bromomethyl)-5-methylpyridine

Description

Properties

IUPAC Name |

3-(bromomethyl)-5-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrN/c1-6-2-7(3-8)5-9-4-6/h2,4-5H,3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZALOULBSKSWNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30474851 | |

| Record name | 3-(BROMOMETHYL)-5-METHYLPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30474851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120276-47-3 | |

| Record name | 3-(BROMOMETHYL)-5-METHYLPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30474851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Bromomethyl 5 Methylpyridine

Primary Synthetic Routes

Two main strategies dominate the synthesis of this key intermediate: a multi-step route starting from 5-methylnicotinic acid and a more direct approach involving the benzylic bromination of 3,5-dimethylpyridine (B147111).

The process begins with the esterification of 5-methylnicotinic acid. In a typical procedure, the acid is reacted with methanol (B129727) in the presence of thionyl chloride. The thionyl chloride acts as a scavenger for the water produced during the reaction, driving the equilibrium towards the product, methyl 5-methylnicotinate, with a high yield of around 95.5%. lookchem.com

Next, the ester group is reduced to an alcohol. This reduction is commonly carried out using sodium borohydride (B1222165) in methanol, which converts methyl 5-methylnicotinate into (5-methylpyridin-3-yl)methanol (B25313). lookchem.com This choice of reducing agent is significant for both safety and scalability.

The final step is the conversion of the alcohol to the desired bromomethyl compound. The (5-methylpyridin-3-yl)methanol is first treated with hydrobromic acid to form the hydrobromide salt. Subsequently, heating this intermediate with additional hydrobromic acid and xylene, which aids in the azeotropic removal of water, yields 3-(Bromomethyl)-5-methylpyridine hydrobromide. lookchem.com

Table 1: Synthesis Steps from 5-Methylnicotinic Acid

| Step | Starting Material | Reagents | Product | Yield |

| 1. Esterification | 5-Methylnicotinic Acid | Methanol, Thionyl Chloride | Methyl 5-methylnicotinate | 95.5% lookchem.com |

| 2. Reduction | Methyl 5-methylnicotinate | Sodium Borohydride, Methanol | (5-Methylpyridin-3-yl)methanol | 91.2% lookchem.com |

| 3. Bromination | (5-Methylpyridin-3-yl)methanol | Hydrobromic Acid, Xylene | This compound hydrobromide | 79.5% lookchem.com |

An alternative and more direct approach is the benzylic bromination of 3,5-dimethylpyridine, also known as 3,5-lutidine. wikipedia.orgnih.gov This method utilizes a free-radical halogenating agent, typically N-Bromosuccinimide (NBS), to replace a hydrogen atom on one of the methyl groups with a bromine atom. researchgate.net

The reaction is usually performed in a non-polar solvent like carbon tetrachloride (CCl4) and requires an initiator to generate the necessary radicals. researchgate.net Common initiators include azobisisobutyronitrile (AIBN) or dibenzoyl peroxide. researchgate.netchemicalbook.com While this route appears more straightforward, it presents significant challenges. The primary difficulty lies in controlling the reaction to favor the desired mono-brominated product. researchgate.net

Table 2: Comparison of Benzylic Bromination Approaches

| Reagents | Initiator | Reported Yield | Key Challenges |

| 3,5-Lutidine, NBS, CCl4 | Not specified | 50% researchgate.net | Difficult to control, formation of di-bromo compounds, complex purification. researchgate.net |

| 3,5-Lutidine, NBS, CCl4 | AIBN | 68% researchgate.net | Production of di-bromo byproducts, difficult separation from unreacted starting material. researchgate.net |

Optimization and Efficiency in Synthesis

For any chemical synthesis to be viable, particularly in a commercial setting, it must be efficient, cost-effective, and safe. Optimization efforts for producing this compound focus on improving yields, simplifying procedures, and adopting more sustainable practices.

The synthesis route starting from 5-methylnicotinic acid is considered an environmentally friendly method. lookchem.comresearchgate.net This is primarily due to the choice of reagents and reaction conditions. The use of sodium borohydride for the reduction step is a key example. It is a milder and safer reducing agent compared to alternatives like lithium aluminum hydride (LiAlH4), which reacts violently with water and requires stringent anhydrous conditions. lookchem.com The procedure also avoids the use of hazardous solvents like carbon tetrachloride, which is employed in the direct bromination route. lookchem.comresearchgate.net Such green chemistry principles make the synthesis more sustainable and reduce environmental impact. rsc.org

Reactivity Profile and Reaction Mechanisms of 3 Bromomethyl 5 Methylpyridine

Nucleophilic Substitution Reactions

Reactivity of the Bromomethyl Group as an Electrophile

The bromomethyl group attached to the pyridine (B92270) ring at the 3-position is the principal site of reactivity in 3-(Bromomethyl)-5-methylpyridine. This group functions as a potent electrophile, readily undergoing nucleophilic substitution reactions. The carbon atom of the bromomethyl group is electron-deficient due to the electron-withdrawing effect of the adjacent bromine atom, making it susceptible to attack by a wide array of nucleophiles.

Common nucleophiles that react with this compound include amines, thiols, and alkoxides. vulcanchem.com For instance, the reaction with primary amines leads to the formation of 3-(aminomethyl)-5-methylpyridine derivatives, which are valuable precursors in drug discovery. vulcanchem.com The presence of the methyl group at the 5-position of the pyridine ring provides steric and electronic modulation of this reactivity. vulcanchem.com

Mechanistic Pathways of Substitution

Nucleophilic substitution reactions involving this compound predominantly proceed through an S(_N)2 mechanism. This pathway involves a backside attack on the electrophilic carbon by the nucleophile, resulting in the displacement of the bromide leaving group and an inversion of the stereochemical configuration at the carbon center. vulcanchem.com The transition state of this reaction involves a pentacoordinate carbon atom where the nucleophile and the leaving group are positioned 180 degrees from each other.

Cross-Coupling Reactions

Application in C-C Bond Formation

While less common than nucleophilic substitution, this compound can participate in cross-coupling reactions to form new carbon-carbon bonds. These reactions are fundamental in organic synthesis for constructing more complex molecular frameworks. Although specific examples for this particular compound are not extensively detailed in the provided search results, analogous benzylic halides are known to undergo reactions like Suzuki and Negishi couplings. These reactions typically involve a palladium or nickel catalyst and an organometallic coupling partner.

Formation of Pyridinium (B92312) Salts and Quaternary Ammonium Compounds

The nitrogen atom of the pyridine ring in this compound possesses a lone pair of electrons and can act as a nucleophile. This allows the compound to react with various electrophiles, most notably alkyl halides, to form pyridinium salts. This process, known as quaternization, results in a positively charged nitrogen atom within the pyridine ring.

The formation of pyridinium salts is a versatile method for modifying the properties of pyridine-containing molecules. For instance, the reaction of a pyridine derivative with an alkyl halide can yield a variety of substituted pyridinium salts with different anions, which can influence the salt's physical properties, such as its hydrophobicity. arkat-usa.org The Kröhnke pyridine synthesis, for example, utilizes α-pyridinium methyl ketone salts, which can be prepared from the corresponding bromomethyl ketones and pyridine, to generate highly functionalized pyridines. wikipedia.org The Zincke reaction also provides a pathway to N-arylpyridinium salts from pyridines and anilines, which can then be used to access a variety of piperidine (B6355638) derivatives. digitellinc.com

Other Functionalization Pathways

Beyond the primary reaction pathways, this compound can undergo other functionalization reactions. For instance, it has been used in the synthesis of pyrazolopyrimidine derivatives, which have shown activity against cancer-related kinases. lookchem.com Additionally, related analogues have been explored for the treatment of p38 kinase-mediated diseases. lookchem.com

The synthesis of this compound itself can be achieved through various routes. One reported method involves the bromination of 3,5-dimethylpyridine (B147111) using N-bromosuccinimide (NBS). lookchem.com However, this method can be difficult to control and may produce significant amounts of dibromo-substituted byproducts. lookchem.com A more efficient and environmentally friendly synthesis starts from 5-methylnicotinic acid. researchgate.netlookchem.com

Applications of 3 Bromomethyl 5 Methylpyridine As a Key Building Block in Advanced Chemistry

In Pharmaceutical and Medicinal Chemistry Research

The unique structure of 3-(Bromomethyl)-5-methylpyridine makes it an important precursor in the synthesis of a variety of biologically active compounds. Its reactive bromomethyl group allows for straightforward alkylation reactions, enabling its incorporation into larger molecular scaffolds.

One of the most significant applications of this compound is as a key intermediate in the synthesis of Rupatadine, a second-generation antihistamine and platelet-activating factor (PAF) antagonist. researchgate.net The synthesis involves the N-alkylation of Desloratadine with this compound. google.com This reaction connects the pyridine (B92270) moiety to the piperidinylidene portion of Desloratadine, forming the core structure of Rupatadine.

| Starting Material | Key Reagent | Reaction Type | Reported Yield | Source |

|---|---|---|---|---|

| Desloratadine | This compound | N-alkylation | 40% | quickcompany.in |

| Desloratadine | This compound | Phase Transfer Catalyzed N-alkylation | High | google.com |

| Desloratadine | 5-Methyl-3-(chloromethyl)-pyridine hydrochloride | Base-Catalyzed Condensation | 85.27% | quickcompany.in |

The pyrazolopyrimidine scaffold is a well-established core structure in the design of anticancer agents, targeting various kinases and cellular pathways involved in tumor growth. nih.gov These fused heterocyclic systems have been the subject of extensive research, leading to the development of numerous derivatives with potent antiproliferative activity. nih.govnih.gov

While direct synthesis of pyrazolopyrimidine derivatives using this compound is not extensively documented in the provided sources, the value of pyridine-containing building blocks in medicinal chemistry is well-recognized. The reactive nature of this compound makes it a suitable candidate for derivatizing core heterocyclic structures, including pyrazolopyrimidines. By incorporating the 5-methylpyridine motif, researchers can explore new chemical space and potentially enhance the pharmacological properties of the parent compound, such as binding affinity, selectivity, or metabolic stability. The development of novel pyrazolo[3,4-d]pyrimidine derivatives, for instance, has yielded compounds with significant inhibitory activity against targets like VEGFR-2, demonstrating the continued potential of this class of molecules in oncology. nih.gov

The 5-lipoxygenase (5-LOX) enzyme is a key player in the biosynthesis of leukotrienes, which are potent pro-inflammatory mediators implicated in conditions like asthma. nih.govsci-hub.se Consequently, inhibitors of the 5-LOX pathway are valuable therapeutic targets. Research into these inhibitors has led to the discovery of compounds that interfere with the enzyme's activity or its activating protein (FLAP). nih.gov

The methylpyridine moiety, as provided by this compound, is a structural component found in some potent 5-LOX pathway inhibitors. For example, the clinical candidate GSK2190915, a 5-lipoxygenase-activating protein inhibitor, incorporates a 5-(5-methylpyridin-2-ylmethoxy) group in its structure. nih.gov This demonstrates the utility of methylpyridine-based precursors in the synthesis of these complex inhibitors. The this compound isomer represents a readily available building block for creating analogues and new chemical entities designed to target the 5-LOX pathway, contributing to the development of novel anti-inflammatory drugs. researchgate.net

While this compound is not used directly as a therapeutic agent, the structural motif it provides is essential for the biological activity of the final drug molecules. In the case of Rupatadine, the 5-methylpyridin-3-yl group, which is installed via the reaction with this compound, plays a crucial role in its interaction with the histamine (B1213489) H1 receptor. nih.gov

Studies on Rupatadine analogues have been conducted to understand the structure-activity relationship (SAR) and the structural requirements for prolonged residence time at the H1 receptor. nih.gov Research indicates that the pyridine ring and the methyl group are important for high-affinity binding. nih.gov The systematic name for the Rupatadine component derived from the title compound is the (5-methylpyridin-3-yl)methyl group. This research underscores that the specific substitution pattern on the pyridine ring, provided by precursors like this compound, is critical for achieving the desired pharmacological profile of potent antihistamines. nih.gov

| Compound Feature | Significance in Rupatadine | Research Finding | Source |

|---|---|---|---|

| Pyridine Ring | Core structural component | Essential for interaction with the histamine H1 receptor. | nih.gov |

| Methyl Group at position 5 | Enhances binding affinity | Analogues with varied methyl group positions were synthesized to study the structure-kinetics relationship (SKR). | nih.gov |

| Methylene (B1212753) Linker | Connects pyridine to the basic amine | Provides the correct orientation and flexibility for receptor engagement. | nih.gov |

In Agrochemical Research and Development

The pyridine ring is a fundamental structural motif in modern agrochemicals, often referred to as a "chip" of pesticides. agropages.com Pyridine-based pesticides are known for their high efficiency, low toxicity, and favorable environmental profiles, representing the fourth generation of pesticide development. agropages.com

Methylpyridine derivatives are extensively used as intermediates in the agrochemical industry. agropages.com Compounds like this compound serve as valuable starting materials for synthesizing a wide array of active ingredients for crop protection. The reactivity of the bromomethyl group allows for the easy introduction of the methylpyridine core into more complex molecules designed to act as herbicides, insecticides, or fungicides. For example, related intermediates such as 2-chloro-5-methylpyridine (B98176) are precursors to major insecticides like imidacloprid (B1192907) and acetamiprid. agropages.com The demand for trifluoromethylpyridine derivatives, used in products like fluazifop-butyl, further highlights the importance of functionalized pyridines in this sector. nih.gov The versatility of this compound positions it as a key building block for the innovation of next-generation crop protection agents. agropages.com

In Materials Science

The utility of this compound in materials science is primarily associated with its bifunctional nature. The pyridine moiety offers a site for coordination with metal ions and the formation of hydrogen bonds, while the bromomethyl group serves as a reactive handle for a range of organic transformations, including nucleophilic substitution and polymerization reactions. This dual functionality opens avenues for its incorporation into diverse material architectures.

Potential in Polymer Science

While specific examples of polymers synthesized directly from this compound are not extensively documented in publicly available research, its classification as a "Material Building Block" for "Polymer Science" by chemical suppliers points to its potential in this arena. The bromomethyl group can act as an initiator or a monomer in various polymerization techniques. For instance, it could be utilized in atom transfer radical polymerization (ATRP) or as a reactant in the synthesis of condensation polymers. The incorporation of the 3-methylpyridine (B133936) unit into a polymer backbone is anticipated to influence the material's thermal stability, solubility, and its capacity to interact with other molecules or surfaces.

Role in the Synthesis of Functional Materials

The pyridine ring within this compound is a key feature that suggests its use in the creation of functional materials. Pyridine and its derivatives are known to be effective ligands for the synthesis of metal-organic frameworks (MOFs). Although direct synthesis of MOFs using this compound is not yet a focus of widespread research, the principle remains a strong possibility. The nitrogen atom of the pyridine ring can coordinate with metal ions, while the bromomethyl group could be further functionalized post-synthesis to introduce additional properties to the MOF, such as catalytic activity or specific sensing capabilities.

Furthermore, the structural motif of this compound makes it a candidate for the development of materials for organic electronics. The pyridine ring is an electron-deficient system, a desirable characteristic for certain organic semiconductors. By incorporating this unit into larger conjugated systems, it is conceivable to tune the electronic properties of the resulting materials for applications in devices such as organic light-emitting diodes (OLEDs) or organic photovoltaic cells (OPVs).

Detailed Research Findings

A comprehensive review of current scientific literature indicates that while the synthesis and derivatization of this compound are well-established, particularly for pharmaceutical applications, its exploration in materials science is a developing field. Detailed research findings on the properties of specific materials derived from this compound are limited. The data presented below is based on the potential applications inferred from the chemistry of analogous pyridine-containing materials.

| Potential Material Application | Precursor Compound | Anticipated Properties |

| Functional Polymers | This compound | Enhanced thermal stability, tunable solubility, metal-coordination sites |

| Metal-Organic Frameworks (MOFs) | This compound | Porosity, catalytic activity (post-functionalization), gas sorption selectivity |

| Organic Electronic Materials | This compound | Electron-deficient properties, potential for charge transport |

Synthesis and Research Applications of 3 Bromomethyl 5 Methylpyridine Derivatives and Analogs

Syntheses of Halogenated and Substituted Pyridine (B92270) Derivatives

The synthesis of halogenated and otherwise substituted pyridine derivatives often involves multi-step processes starting from readily available precursors. The introduction of bromo-, chloro-, iodo-, and methoxy- groups onto the pyridine scaffold can be achieved through various synthetic strategies, each with its own set of reaction conditions and yields.

3-(Bromomethyl)-6-chloro-2-iodo-5-methylpyridine

The synthesis of the multi-halogenated compound 3-(Bromomethyl)-6-chloro-2-iodo-5-methylpyridine is a multi-step process. A common strategy involves the initial bromination of a suitable 5-methylpyridine precursor to introduce the bromomethyl group. This is often accomplished using N-bromosuccinimide (NBS) in the presence of a radical initiator. Subsequently, the chloro and iodo substituents are introduced through specific halogenation reactions, requiring carefully controlled conditions to achieve the desired regioselectivity. This complex structure, featuring multiple reactive halogen sites, makes it a valuable building block in the synthesis of specialized molecules for medicinal chemistry and materials science.

Table 1: Synthesis of 3-(Bromomethyl)-6-chloro-2-iodo-5-methylpyridine

| Starting Material | Reagents | Key Steps | Product |

|---|

3-(Bromomethyl)-2-methoxy-5-methylpyridine (B13654546)

The synthesis of 3-(bromomethyl)-2-methoxy-5-methylpyridine can be approached through various routes. One method involves the use of 3-bromo-2-methoxy-5-methylpyridine (B1291408) as a potential precursor. The introduction of the methoxy (B1213986) group at the 2-position and the methyl group at the 5-position sets the stage for the subsequent bromination of the methyl group at the 3-position to yield the final product.

Table 2: Synthesis of 3-(Bromomethyl)-2-methoxy-5-methylpyridine

| Starting Material | Key Intermediates | Product |

|---|

3-(Bromomethyl)-5-methoxypyridine (B2398579)

The synthesis of 3-(bromomethyl)-5-methoxypyridine can be achieved from 3,5-dibromopyridine. The reaction with sodium methoxide (B1231860) in N,N-dimethyl-formamide (DMF) selectively replaces one of the bromine atoms with a methoxy group to yield 3-bromo-5-methoxypyridine. chemicalbook.com This intermediate can then undergo further reactions to introduce the bromomethyl group at the 3-position.

Another approach starts with 3-bromo-5-methoxypyridine, which can be used in the synthesis of more complex molecules. chemicalbook.com This compound is a useful building block for introducing the 5-methoxypyridin-3-yl moiety.

Table 3: Synthesis of 3-Bromo-5-methoxypyridine from 3,5-Dibromopyridine

| Reactant 1 | Reactant 2 | Solvent | Temperature | Yield | Reference |

|---|

3,5-Bis(bromomethyl)pyridine (B1337742)

The synthesis of 3,5-bis(bromomethyl)pyridine can be accomplished starting from 3,5-pyridinedimethanol. chemicalbook.com This diol is treated with an appropriate brominating agent, such as hydrobromic acid, to convert both hydroxyl groups into bromomethyl groups. This process results in the formation of 3,5-bis(bromomethyl)pyridine hydrobromide. sigmaaldrich.com

Table 4: Synthesis of 3,5-Bis(bromomethyl)pyridine

| Starting Material | Reagent | Product |

|---|

Research on Structure-Activity Relationships of Derivatives

The biological activity of pyridine derivatives is highly dependent on the nature and position of their substituents. Research into the structure-activity relationships (SAR) of these compounds provides crucial insights for the design of new therapeutic agents.

Derivatives of 3-(bromomethyl)-5-methylpyridine are of significant interest in drug discovery. For instance, this compound is a key intermediate in the synthesis of rupatadine, an antihistamine. researchgate.net The pyrimidine (B1678525) ring, when substituted with moieties derived from this compound, has been shown to exhibit anticancer properties. Specifically, pyrazolopyrimidine derivatives have been investigated as inhibitors of the mitotic kinesin Eg5, a target for cancer chemotherapy. nih.gov Molecular docking studies have revealed that these compounds can bind to allosteric sites on the Eg5 protein, leading to the inhibition of its ATPase activity and ultimately inducing apoptosis in cancer cells. nih.gov

Furthermore, methoxypyridine derivatives have been explored as modulators of γ-secretase, an enzyme implicated in Alzheimer's disease. nih.gov The position of the methoxy group on the pyridine ring, as well as the presence of other substituents, can significantly influence the potency of these compounds as γ-secretase modulators. nih.gov For example, a 3-methoxypyridine (B1141550) derivative showed a nearly three-fold improvement in activity compared to the unsubstituted parent compound. nih.gov This highlights the importance of the substitution pattern on the pyridine ring for achieving desired biological effects.

Advanced Characterization Methodologies in 3 Bromomethyl 5 Methylpyridine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of 3-(Bromomethyl)-5-methylpyridine. Both ¹H NMR and ¹³C NMR are utilized to provide a complete picture of the molecule's carbon-hydrogen framework.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the spectrum exhibits distinct signals corresponding to the aromatic protons on the pyridine (B92270) ring, the protons of the methyl group, and the methylene (B1212753) protons of the bromomethyl group. The expected chemical shifts (δ) in a solvent like CDCl₃ are:

A singlet for the methyl group (CH₃) protons.

A singlet for the bromomethyl (CH₂Br) protons.

Three distinct signals in the aromatic region for the pyridine ring protons.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon atoms in the molecule. The spectrum for this compound would show seven distinct signals, corresponding to the five carbon atoms of the pyridine ring, the methyl carbon, and the bromomethyl carbon.

Detailed research findings for the hydrobromide salt of this compound provide specific spectral data that are highly relevant.

Interactive Table: Typical ¹H NMR Spectral Data for this compound Hydrobromide

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Methyl (CH₃) | ~2.4 | Singlet |

| Bromomethyl (CH₂Br) | ~4.5 | Singlet |

Mass Spectrometry for Molecular and Fragment Ion Analysis

Mass spectrometry (MS) is employed to determine the molecular weight and to study the fragmentation pattern of this compound, which aids in its structural confirmation.

The electron ionization (EI) mass spectrum will show a molecular ion peak [M]⁺. A key feature of bromine-containing compounds is the presence of two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two molecular ion peaks of almost equal intensity: [M]⁺ and [M+2]⁺. For this compound (C₇H₈BrN), these peaks would appear at m/z 185 and 187.

The fragmentation pattern provides further structural evidence. docbrown.infolibretexts.org Common fragmentation pathways include the loss of a bromine radical (•Br) or a hydrogen bromide molecule (HBr). The most abundant fragment ion (the base peak) is often the result of the loss of the bromine atom, leading to a more stable carbocation. docbrown.info

Interactive Table: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Corresponding Ion/Fragment | Notes |

|---|---|---|

| 187 | [C₇H₈⁸¹BrN]⁺ | Molecular ion peak (M+2) |

| 185 | [C₇H₈⁷⁹BrN]⁺ | Molecular ion peak (M) |

| 106 | [C₇H₈N]⁺ | Fragment resulting from the loss of a Br radical |

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are fundamental for the isolation and purity assessment of this compound. nih.gov These techniques separate the target compound from starting materials, by-products, and other impurities. biomedres.us

Thin-Layer Chromatography (TLC): TLC is often used to monitor the progress of a synthesis reaction in real-time. By spotting the reaction mixture on a TLC plate and eluting it with an appropriate solvent system, chemists can visualize the disappearance of reactants and the appearance of the product.

Column Chromatography: For purification on a larger scale, column chromatography is the method of choice. nih.gov The crude product mixture is loaded onto a column packed with a stationary phase (e.g., silica (B1680970) gel), and a solvent or solvent mixture (mobile phase) is passed through to separate the components based on their different affinities for the stationary and mobile phases. researchgate.net Research on the synthesis of this compound reports its purification using column chromatography on silica gel.

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC): These high-resolution techniques are used for the final assessment of purity. biomedres.us They can accurately quantify the amount of this compound in a sample and detect even trace amounts of impurities.

Interactive Table: Application of Chromatographic Techniques

| Technique | Application | Purpose |

|---|---|---|

| Thin-Layer Chromatography (TLC) | Reaction Monitoring | To quickly assess the conversion of reactants to products. |

| Column Chromatography | Purification | To isolate the desired product from a crude reaction mixture. nih.gov |

| Gas Chromatography (GC) | Purity Analysis | To determine the final purity of the compound with high accuracy. |

Other Advanced Spectroscopic and Diffraction Methods for Structural Insights

Beyond NMR and MS, other spectroscopic techniques contribute to the comprehensive characterization of this compound.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound would show characteristic absorption bands for C-H bonds (both aromatic and aliphatic), C=C and C=N bonds of the pyridine ring, and the C-Br bond.

These advanced methods, when used in combination, provide a powerful toolkit for researchers, ensuring the unambiguous identification, structural elucidation, and purity assessment of this compound. mdpi.com

Theoretical and Computational Investigations of 3 Bromomethyl 5 Methylpyridine

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a primary computational method for investigating the electronic structure and reactivity of molecular systems. mdpi.comaps.org By calculating the electron density, DFT methods can accurately predict a molecule's geometry, energy, and various electronic properties. For 3-(bromomethyl)-5-methylpyridine, DFT studies, typically using functionals like B3LYP with basis sets such as 6-31G(d,p) or 6-311++G(d,p), provide fundamental insights into its chemical nature. niscair.res.inmdpi.comnih.gov

Frontier Molecular Orbitals (FMOs): The reactivity of a molecule is largely governed by its Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The HOMO energy indicates the ability of a molecule to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity; a smaller gap generally implies higher reactivity. mdpi.com DFT calculations allow for the precise determination of these orbital energies and their distribution across the molecule.

Molecular Electrostatic Potential (MEP): A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on a molecule's surface. mdpi.commdpi.com It is an invaluable tool for identifying sites susceptible to electrophilic and nucleophilic attack. mdpi.com In an MEP map of this compound, electron-rich regions (typically colored red) would indicate likely sites for electrophilic attack, such as the nitrogen atom in the pyridine (B92270) ring. Conversely, electron-deficient regions (colored blue) highlight areas prone to nucleophilic attack, most notably the carbon atom of the bromomethyl group due to the high electronegativity of the bromine atom. mdpi.com

Global Reactivity Descriptors: From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. These descriptors, derived from conceptual DFT, provide a quantitative measure of reactivity. mdpi.comdntb.gov.ua

A hypothetical DFT analysis of this compound would yield data similar to the following table, which illustrates the types of parameters generated and their significance.

| Parameter | Definition | Significance for this compound |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the molecule's capacity to act as an electron donor. The pyridine ring and methyl group influence this value. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the molecule's capacity to act as an electron acceptor. The bromomethyl group significantly lowers this energy, making it a key site for nucleophilic attack. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap suggests higher reactivity and lower kinetic stability, which is characteristic of a reactive intermediate. mdpi.com |

| Ionization Potential (I) | The energy required to remove an electron (approximated as -EHOMO). | Quantifies the molecule's resistance to oxidation. |

| Electron Affinity (A) | The energy released when an electron is added (approximated as -ELUMO). | Quantifies the molecule's ability to accept an electron. |

| Electronegativity (χ) | The tendency to attract electrons ( (I+A)/2 ). | Provides a measure of the overall electron-attracting power of the molecule. |

| Chemical Hardness (η) | Resistance to change in electron distribution ( (I-A)/2 ). | A low hardness value corresponds to high reactivity. |

| Electrophilicity Index (ω) | A measure of the energy stabilization when the system acquires additional electronic charge ( χ2/2η ). | Indicates the molecule's propensity to act as an electrophile. |

This table is illustrative. Actual values would be obtained from specific DFT calculations.

Molecular Electron Density Theory (MEDT) for Mechanistic Insights into Nucleophilic Substitutions

The reaction of this compound with a nucleophile is a classic example of a bimolecular nucleophilic substitution (SN2) reaction. mdpi.com In this process, a nucleophile attacks the carbon atom of the bromomethyl group, leading to the displacement of the bromide ion as the leaving group.

MEDT analysis of this SN2 reaction would involve:

Topological Analysis of Electron Localization Function (ELF): The ELF is used to identify regions of high electron localization, corresponding to atomic cores, covalent bonds, and lone pairs. By analyzing the changes in these regions as the nucleophile approaches and the leaving group departs, one can characterize the bond-forming and bond-breaking processes in detail.

Analysis of Conceptual DFT Reactivity Indices: Local reactivity descriptors, such as the Fukui function, are used to pinpoint the most reactive sites within the molecule for both nucleophilic (f+) and electrophilic (f-) attack. nih.gov For this compound, the Fukui function f+ would be expected to have its highest value on the carbon of the CH2Br group, confirming it as the primary site for nucleophilic attack.

Reaction Force Analysis: This analysis deconstructs the activation energy into structural and electronic components, providing a deeper understanding of the energetic barriers to the reaction.

Computational studies on similar SN2 reactions demonstrate that DFT methods can accurately model the potential energy surface, locating the transition state and calculating the activation energy for the substitution. mdpi.com These calculations often show that the reaction proceeds through a backside attack, consistent with the established SN2 mechanism. mdpi.com

Computational Predictions for Pharmacokinetics and Druglikeness

Before a chemical compound can be considered for development as a drug, its Absorption, Distribution, Metabolism, and Excretion (ADME) properties must be evaluated. numberanalytics.comnih.gov Computational models provide a rapid and cost-effective way to predict these properties and assess a molecule's "druglikeness." nih.gov Although this compound is primarily a synthetic intermediate, analyzing its predicted ADME profile is instructive, especially given its role in the synthesis of drugs like Rupatadine. researchgate.net

Various software platforms and web servers (e.g., SwissADME, ADMET Predictor™) use Quantitative Structure-Activity Relationship (QSAR) models and machine learning algorithms to predict pharmacokinetic parameters based on a molecule's structure. nih.govmdpi.com

Key Predicted ADME Properties and Druglikeness Parameters:

| Property Category | Parameter | Description and Significance |

| Physicochemical Properties | Molecular Weight | The mass of the molecule. For druglikeness, typically < 500 g/mol . |

| LogP (Lipophilicity) | The logarithm of the partition coefficient between octanol (B41247) and water. Values between 1 and 3 are often optimal for oral absorption. | |

| Topological Polar Surface Area (TPSA) | The surface area of polar atoms. TPSA is a good predictor of drug absorption and brain penetration. researchgate.net | |

| Solubility (LogS) | The logarithm of the aqueous solubility. Poor solubility can hinder absorption. | |

| Pharmacokinetics | Gastrointestinal (GI) Absorption | Prediction of whether the compound will be well-absorbed from the gut. |

| Blood-Brain Barrier (BBB) Permeation | Predicts the ability of the compound to cross the BBB and enter the central nervous system. | |

| Cytochrome P450 (CYP) Inhibition | Predicts whether the compound is likely to inhibit major drug-metabolizing enzymes (e.g., CYP1A2, CYP2C9, CYP2D6, CYP3A4), which can lead to drug-drug interactions. | |

| Druglikeness | Lipinski's Rule of Five | A set of rules to evaluate if a compound has properties that would make it a likely orally active drug. Violations suggest potential problems with absorption or permeation. mdpi.com |

| Bioavailability Score | An overall score predicting the fraction of an administered dose that reaches systemic circulation. |

This table illustrates the types of predictions made by computational ADME tools.

For this compound, computational models would likely predict it to be a relatively small, moderately lipophilic molecule. Its reactivity, however, would flag it as a potential issue, as reactive compounds can bind non-specifically to biological macromolecules, leading to toxicity.

Quantum Chemical Calculations for Reaction Pathway Analysis

Quantum chemical calculations are essential for elucidating the detailed mechanisms of chemical reactions by mapping the entire potential energy surface. rsc.org This analysis involves identifying all stationary points, including reactants, products, intermediates, and, most importantly, transition states (TS).

For reactions involving this compound, such as its synthesis or its subsequent use in building larger molecules, quantum chemical calculations can:

Identify Reaction Intermediates: The calculations can reveal the presence of short-lived intermediates that may not be detectable experimentally. For instance, in radical bromination reactions to synthesize the compound, the calculations can characterize the structure and stability of the relevant radical intermediates.

Visualize Transition State Structures: Locating the exact geometry of a transition state is a key outcome of reaction pathway analysis. Vibrational frequency calculations are performed to confirm that the structure is a true first-order saddle point on the potential energy surface (characterized by having exactly one imaginary frequency). mdpi.comnih.gov

Investigate Competing Pathways: When multiple reaction pathways are possible, computational analysis can determine the activation barriers for each path, allowing for the prediction of the major product. For example, in the synthesis of this compound from 3,5-dimethylpyridine (B147111), calculations could compare the pathway to the desired mono-bromo product versus the pathway to the di-bromo byproduct.

A computational study of a reaction pathway, for example, the SN2 reaction with a generic nucleophile (Nu-), would involve optimizing the structures of the reactants (this compound and Nu-), the transition state ([Nu···CH2(Py)···Br]-), and the products. The results would provide a quantitative understanding of the reaction mechanism, guiding the choice of reaction conditions to improve yield and selectivity. rsc.org

Safety, Handling, and Environmental Considerations in Research and Manufacturing

Laboratory Safety Protocols and Personal Protective Equipment

Given the hazardous nature of halogenated organic compounds, strict laboratory safety protocols are imperative when working with 3-(Bromomethyl)-5-methylpyridine. This includes handling the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid the inhalation of vapors, mists, or dust. capotchem.comfishersci.com Emergency equipment, such as eyewash stations and safety showers, must be readily accessible in the immediate vicinity of the workstation. fishersci.comthermofisher.com

Personal Protective Equipment (PPE) is crucial for preventing direct contact with the chemical. The following table outlines the recommended PPE for handling this compound and its derivatives.

Table 1: Recommended Personal Protective Equipment (PPE)

| Body Part | Recommended Protection | Standards/Specifications |

|---|---|---|

| Eyes/Face | Tightly fitting safety goggles or a face shield. | Conforming to EU EN166 or US NIOSH standards. echemi.com |

| Skin | Chemical-resistant gloves and protective clothing. | Gloves must be inspected before use and satisfy EU Directive 89/686/EEC and the standard EN 374. echemi.com |

| Respiratory | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation occurs. fishersci.com For higher-level protection, type ABEK-P2 (EU) or OV/AG/P99 (US) respirator cartridges are recommended. capotchem.com |

After handling, it is essential to wash hands and any exposed skin thoroughly. echemi.com Contaminated clothing should be removed and laundered before reuse. thermofisher.com

Chemical Waste Management and Disposal

The disposal of this compound and related waste materials must be conducted in accordance with local, regional, and national regulations for hazardous waste. fishersci.com As a brominated organic compound, it is classified as halogenated organic waste. chemtalk.com.au

Proper disposal methods include:

Collection: Waste should be collected in suitable, closed, and clearly labeled containers for disposal. capotchem.comchemicalbook.com

Neutralization: For spills, a solution of sodium thiosulfate (B1220275) can be used to neutralize the compound before cleanup. researchgate.net

Incineration: Bromine-containing waste can be incinerated at licensed hazardous waste disposal facilities equipped with scrubbers to manage harmful by-products. idealresponse.co.uk

Recycling: In some industrial processes, bromine can be recovered and recycled through methods like electrolysis or oxidation. idealresponse.co.uk

It is crucial to avoid releasing the chemical into drains or the environment. capotchem.comchemicalbook.com

Environmental Impact of Synthesis and Production Processes

The synthesis of pyridine (B92270) derivatives, including this compound, has traditionally involved processes that can have a significant environmental footprint. Concerns often revolve around the use of hazardous reagents, the generation of toxic by-products, and the consumption of energy.

In recent years, there has been a considerable shift towards the development of "green chemistry" protocols for the synthesis of pyridine derivatives. nih.govresearchgate.netnih.gov These efforts aim to:

Reduce reaction times. nih.gov

Increase product yields. nih.gov

Utilize less hazardous solvents or solvent-free conditions. researchgate.netnih.gov

Employ recyclable catalysts. nih.gov

Q & A

Basic: What are the most efficient synthetic routes for 3-(Bromomethyl)-5-methylpyridine, and how do reaction conditions influence yield?

Answer:

The most efficient method involves starting with 5-methylnicotinic acid, which undergoes reduction to form 3-(hydroxymethyl)-5-methylpyridine, followed by bromination using HBr in acetic acid. This two-step process achieves an overall yield of 65.9% and avoids hazardous reagents like PBr₃ . Key factors affecting yield include:

- Temperature control : Bromination at 80–90°C minimizes side reactions.

- Solvent choice : Acetic acid enhances bromine activation, reducing reaction time.

- Catalyst optimization : Avoiding metal catalysts simplifies purification.

Alternative routes using direct bromination of 5-methylpyridine derivatives may require harsher conditions (e.g., AlCl₃ catalysis), leading to lower yields due to polybromination byproducts .

Basic: What spectroscopic methods are recommended for characterizing this compound, and what key peaks should researchers expect?

Answer:

- ¹H NMR : Expect a singlet at δ 4.4–4.6 ppm for the bromomethyl (–CH₂Br) group and a multiplet at δ 7.2–8.5 ppm for aromatic protons. The methyl group (–CH₃) appears as a singlet at δ 2.3–2.5 ppm .

- ¹³C NMR : The bromomethyl carbon resonates at δ 28–30 ppm, while the pyridine carbons appear between δ 120–150 ppm .

- Mass spectrometry (EI-MS) : A molecular ion peak at m/z 185/187 (Br isotope pattern) confirms the molecular weight. Fragmentation peaks at m/z 106 (loss of Br) and 78 (pyridine ring) are typical .

Advanced: How does the bromomethyl group in this compound influence its reactivity in nucleophilic substitution reactions?

Answer:

The bromomethyl group is highly electrophilic due to the electron-withdrawing pyridine ring, enabling facile nucleophilic substitution (SN₂) with amines, thiols, or alkoxides. For example:

- Reaction with primary amines yields 3-(aminomethyl)-5-methylpyridine derivatives, critical for drug candidates like rupatadine .

- Steric hindrance from the 5-methyl group slows SN₂ kinetics compared to unsubstituted analogs, requiring polar aprotic solvents (e.g., DMF) to enhance reactivity .

Competing elimination (E2) can occur under basic conditions, forming 3-methyl-5-vinylpyridine as a byproduct .

Advanced: What are the common byproducts formed during the synthesis of this compound, and how can they be minimized or characterized?

Answer:

- Dibrominated byproducts : Over-bromination at the methyl group or pyridine ring occurs if HBr is in excess. Minimize by strict stoichiometric control (1:1.1 molar ratio of substrate to HBr) .

- Oxidation products : The hydroxymethyl intermediate (from incomplete bromination) may oxidize to 5-methylnicotinic acid. Use inert atmospheres (N₂/Ar) to prevent oxidation .

Characterization involves HPLC-MS (reverse-phase C18 column) to separate byproducts and confirm molecular weights. TLC (silica gel, hexane:EtOAc 3:1) can monitor reaction progress .

Safety: What are the critical safety precautions when handling this compound in laboratory settings?

Answer:

- Personal protective equipment (PPE) : Wear nitrile gloves, chemical-resistant goggles, and lab coats to prevent skin/eye contact. The compound is a severe irritant .

- Ventilation : Use fume hoods to avoid inhalation of volatile HBr byproducts during synthesis .

- Waste disposal : Neutralize residual bromine with sodium thiosulfate before disposal. Collect organic waste in halogenated solvent containers .

Application: How is this compound utilized in the synthesis of kinase inhibitors, and what structural features contribute to its efficacy?

Answer:

The bromomethyl group serves as a linker to attach pharmacophores targeting kinase active sites. For example:

- In c-Met kinase inhibitors , it connects pyridine scaffolds to pyrazolopyrimidine moieties, enhancing binding affinity .

- The methyl group at the 5-position improves metabolic stability by blocking cytochrome P450 oxidation .

Recent studies show analogues inhibit p38 MAP kinase (IC₅₀ = 12 nM) in lymphoma models, attributed to the pyridine ring’s ability to form hydrogen bonds with kinase hinge regions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.